Apcin is a small molecule that acts as a selective inhibitor of Cell Division Cycle 20 (CDC20) [, , ]. CDC20 is a critical regulatory protein involved in the cell cycle, specifically in the activation of the Anaphase Promoting Complex/Cyclosome (APC/C) [, , , , , ]. The APC/C is an E3 ubiquitin ligase that targets specific proteins for degradation, thereby controlling the progression of cells from metaphase to anaphase during mitosis [, , , , , ]. Apcin disrupts the interaction between CDC20 and APC/C, leading to cell cycle arrest and potentially apoptosis [, , , , , , , , ].
The synthesis of Apcin involves reacting 6-amino-2-chloropurine with chloral hydrate in the presence of sodium sulfate as a drying agent [, ]. The reaction mixture is typically stirred at room temperature for several hours to yield Apcin. While the specific details and parameters of the synthesis may vary, this general procedure forms the basis for Apcin production.
While Apcin itself is not typically involved in complex chemical reactions for research purposes, its mode of action relies on interfering with the protein-protein interaction between CDC20 and APC/C [, , , , ]. This interference prevents the formation of the active APC/C complex necessary for ubiquitination and subsequent degradation of target proteins.
Apcin selectively binds to CDC20, specifically targeting its interaction with the APC/C [, , , , , , , , , ]. This binding disrupts the formation of the active APC/C complex, preventing the ubiquitination and degradation of APC/C substrates such as cyclin B1 and securin []. As a result, cells treated with Apcin often experience cell cycle arrest at the metaphase stage, and this disruption of the cell cycle can trigger apoptosis in some cell types [, , , , , , , , ].
Apcin has emerged as a valuable tool in scientific research, particularly in the field of cancer biology [, , , , , , , , , , , , , , , , ]. Researchers utilize Apcin to:
Investigate the role of CDC20 in various cancer types: Apcin has been used to study the function of CDC20 in a variety of cancer cells, including glioblastoma, osteosarcoma, mantle cell lymphoma, colorectal cancer, and breast cancer [, , , , , , , , , ]. By inhibiting CDC20, researchers can assess its contribution to cancer cell proliferation, migration, invasion, and sensitivity to chemotherapy.
Explore the potential of CDC20 as a therapeutic target: The use of Apcin in preclinical studies has provided insights into the therapeutic potential of targeting CDC20 for cancer treatment [, , , , , , , , , , , ]. Results from these studies suggest that inhibiting CDC20 may have anti-tumor effects in various cancers.
Elucidate the mechanisms underlying APC/C regulation: Apcin's ability to specifically inhibit CDC20 makes it a valuable tool for dissecting the intricate regulatory mechanisms governing APC/C activity [, ]. By perturbing the system with Apcin, researchers can gain insights into the interplay between different APC/C activators and inhibitors.
Study cell cycle progression and checkpoint control: As a cell cycle inhibitor, Apcin is utilized to investigate the molecular events governing cell cycle progression and checkpoint control [, , , , , , , , , , , , , , ]. By blocking cells at specific stages of the cell cycle, researchers can study the consequences of such arrest and identify potential vulnerabilities in cancer cells.
Developing more potent and specific CDC20 inhibitors: While Apcin serves as a valuable research tool, there is a need for more potent and specific CDC20 inhibitors with improved pharmacological properties [, , ]. This will facilitate more precise manipulation of CDC20 activity and potentially lead to the development of clinically relevant inhibitors for cancer treatment.
Exploring the therapeutic potential of Apcin in combination therapies: Combining Apcin with other anti-cancer agents could enhance its therapeutic efficacy [, ]. Studies investigating synergistic effects between Apcin and conventional chemotherapy or targeted therapies are warranted.
Investigating the role of CDC20 in other diseases: While Apcin is primarily used in cancer research, CDC20 is involved in other cellular processes beyond cell cycle regulation []. Exploring the potential of Apcin in studying the role of CDC20 in other diseases, such as neurodegenerative disorders or inflammatory conditions, could reveal novel therapeutic avenues.
Conducting detailed structure-activity relationship studies: Further structure-activity relationship studies on Apcin and its analogs are needed to optimize its binding affinity and selectivity for CDC20 [, , , ]. This information can guide the development of next-generation CDC20 inhibitors with improved potency and specificity.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5